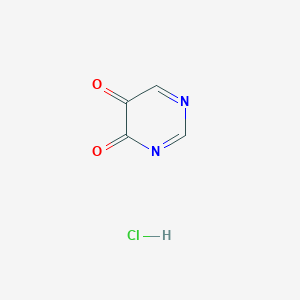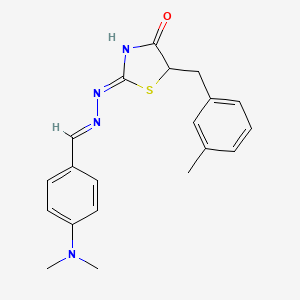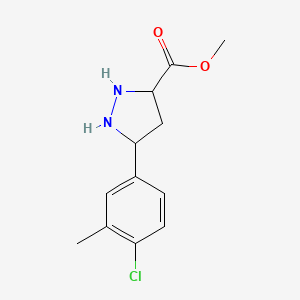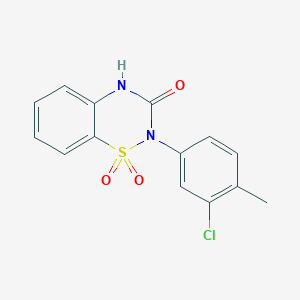![molecular formula C18H19N5O3 B12345746 4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345746.png)
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazolidine ring, a nitrophenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide typically involves the condensation of 4-methyl-5-phenylpyrazolidine-3-carboxylic acid with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium acetate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide
- 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
- methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate
Uniqueness
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is unique due to its specific structural features, such as the presence of a pyrazolidine ring and a nitrophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H19N5O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(10-13)23(25)26/h2-12,16-17,20-21H,1H3,(H,22,24)/b19-11+ |
InChI-Schlüssel |
VCKGBFIQRSMVAT-YBFXNURJSA-N |
Isomerische SMILES |
CC1C(NNC1C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(NNC1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)


![Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12345721.png)
![5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345727.png)


![1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B12345755.png)
![N-(3-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345759.png)
